![molecular formula C14H19N3OS B5836743 5-(4-isobutoxybenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5836743.png)
5-(4-isobutoxybenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-isobutoxybenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-isobutoxybenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of the 4-isobutoxybenzyl Group: This step involves the alkylation of the triazole ring with 4-isobutoxybenzyl chloride under basic conditions.
Introduction of the Thiol Group: The thiol group can be introduced through a nucleophilic substitution reaction using a thiolating agent such as thiourea.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-isobutoxybenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of disulfides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Agricultural Applications
Fungicides
Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit the biosynthesis of ergosterol in fungal cell membranes. This mechanism disrupts fungal growth and development. The compound 5-(4-isobutoxybenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol may serve as a scaffold for developing new fungicides with improved efficacy against resistant fungal strains .
Case Study: Crop Protection
In a comparative study of various triazole-based fungicides, it was found that compounds with similar structures to this compound demonstrated effective control over common agricultural pathogens such as Fusarium and Botrytis species. These findings support the potential use of triazole derivatives in integrated pest management systems .
Material Science
Corrosion Inhibition
Triazoles are recognized for their effectiveness as corrosion inhibitors due to their ability to form stable coordination bonds with metal surfaces. The compound this compound could be explored for this application given its thiol group which enhances adsorption on metal surfaces .
Case Study: Electrochemical Studies
Electrochemical impedance spectroscopy (EIS) has been employed to evaluate the corrosion inhibition efficiency of triazole derivatives in various environments. A study demonstrated that triazoles significantly reduce corrosion rates of metals like steel in acidic media. Such studies indicate that this compound could be a viable candidate for further investigation in this domain .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-(4-isobutoxybenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the benzyl group can interact with hydrophobic pockets in receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-methyl-4H-1,2,4-triazole-3-thiol: Lacks the 4-isobutoxybenzyl group.
5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol: Contains a methoxy group instead of an isobutoxy group.
5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol: Contains an ethoxy group instead of an isobutoxy group.
Uniqueness
The presence of the 4-isobutoxybenzyl group in 5-(4-isobutoxybenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol imparts unique chemical properties, such as increased hydrophobicity and potential for specific biological interactions. This makes it distinct from other similar compounds and may enhance its efficacy in certain applications.
Biological Activity
5-(4-isobutoxybenzyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, antioxidant properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C15H20N4OS and features a triazole ring substituted with an isobutoxybenzyl group. The presence of the thiol (-SH) group in the structure enhances its reactivity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various triazole derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against multiple cancer cell lines:
- Cell Lines Tested :
- Human melanoma (IGR39)
- Triple-negative breast cancer (MDA-MB-231)
- Pancreatic carcinoma (Panc-1)
The cytotoxicity was assessed using the MTT assay, demonstrating that compounds with similar structures exhibit selective toxicity towards cancer cells while sparing normal cells . Notably, some derivatives showed enhanced activity against melanoma cells compared to other types of cancer .
Antibacterial Activity
Triazole derivatives have also been evaluated for their antibacterial properties. A study demonstrated that compounds derived from triazoles exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Specific findings include:
- Effective Against :
- Escherichia coli
- Staphylococcus aureus
- Candida albicans
Molecular docking studies indicated strong binding affinities of these compounds to bacterial enzyme targets, suggesting a robust mechanism for their antibacterial action .
Antioxidant Activity
Antioxidant assays have revealed that certain triazole derivatives possess significant free radical scavenging capabilities. For example, compounds were tested using DPPH and ABTS assays, with some exhibiting IC50 values comparable to standard antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases .
Case Studies and Research Findings
The biological activities of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The thiol group may play a crucial role in redox reactions and enzyme inhibition, contributing to its anticancer and antibacterial properties.
Properties
IUPAC Name |
4-methyl-3-[[4-(2-methylpropoxy)phenyl]methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-10(2)9-18-12-6-4-11(5-7-12)8-13-15-16-14(19)17(13)3/h4-7,10H,8-9H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISSIJGGDYOKHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CC2=NNC(=S)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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